2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate
Description
2,2,2-Trifluoroethyl 4-nitrobenzene-1-sulfonate (C₈H₆F₃NO₅S) is a fluorinated sulfonate ester characterized by a trifluoroethyl group attached to a sulfonate moiety and a nitro-substituted benzene ring. Its molecular structure (SMILES: C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(F)(F)F) highlights the electron-withdrawing nitro group at the para position and the trifluoroethyl group, which imparts unique physicochemical properties .
The compound is structurally related to electrophilic vinylation reagents, where the trifluoroethyl sulfonate group acts as a leaving group in organic synthesis. Such reagents are pivotal for constructing vinylated intermediates used in pharmaceuticals and functional polymers . The nitro group enhances the sulfonate’s electrophilicity, making it more reactive in substitution reactions compared to non-nitro analogs .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMYQQUAXHWACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The sulfonate group in 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The trifluoroethyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine, triethylamine, and various nucleophiles.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted benzene derivatives.
- Amino-substituted benzene derivatives.
- Carboxylic acid derivatives .
Scientific Research Applications
Chemical Synthesis Applications
Reagent in Organic Reactions
2,2,2-Trifluoroethyl 4-nitrobenzene-1-sulfonate serves as a valuable electrophilic reagent in nucleophilic substitution reactions. Its trifluoroethyl group enhances the electrophilicity of the sulfonate, making it a suitable substrate for various nucleophiles. This property is particularly useful in synthesizing fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Fluorinated Compounds
Research has demonstrated that this compound can be utilized to synthesize fluorinated derivatives through nucleophilic substitution reactions with amines and alcohols. For instance, when reacted with primary amines, it yields corresponding trifluoroethyl amines, which have been studied for their biological activities .
Medicinal Chemistry
Antimicrobial Activity
Studies indicate that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The incorporation of the 2,2,2-trifluoroethyl group into sulfonates has been linked to increased potency against various pathogens. A notable example includes the synthesis of novel antimicrobial agents derived from this compound that target bacterial cell membranes .
Case Study: Evaluation of Antimicrobial Properties
A series of experiments assessed the antimicrobial efficacy of compounds synthesized from this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, highlighting the compound's potential as a lead structure for developing new antibiotics .
Material Science
Polymer Synthesis
The compound has also found applications in materials science, particularly in the synthesis of fluorinated polymers. Its ability to act as a monomer or comonomer in polymerization processes allows for the creation of materials with unique properties such as increased thermal stability and chemical resistance.
Case Study: Fluorinated Polymers
Recent research focused on using this compound in atom transfer radical polymerization (ATRP) to produce low-fluorinated polymers. These polymers exhibited improved mechanical properties and lower surface energy compared to traditional polymers, making them suitable for applications in coatings and adhesives .
Analytical Chemistry
Use in Analytical Methods
The compound is also employed in analytical chemistry as a derivatizing agent for the analysis of alcohols and phenols. Its ability to form stable derivatives facilitates the quantification and identification of these compounds using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzene ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate with structurally related sulfonate esters, emphasizing substituent effects and applications:
Key Findings:
Substituent Effects on Reactivity :
- The nitro group in this compound significantly enhances electrophilicity compared to methyl or thiazole substituents, accelerating nucleophilic substitution reactions .
- Trifluoroethyl vs. Difluoroethenyl : The trifluoroethyl group provides greater electron-withdrawing inductive effects than difluoroethenyl, improving leaving-group ability and thermal stability .
Applications: Nitro-substituted analogs are preferred in high-yield vinylation reactions for synthesizing styrenes and polymer precursors . Difluoroethenyl sulfonates may serve as components in lithium-sulfur battery electrolytes, leveraging fluorine’s stability in electrochemical environments .
Fluorine’s Role :
Biological Activity
2,2,2-Trifluoroethyl 4-nitrobenzene-1-sulfonate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoroethyl group is known to enhance lipophilicity and biological activity, while the nitro group can contribute to various pharmacological effects. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C9H8F3N1O4S1
- Molecular Weight: 283.23 g/mol
This compound features a trifluoroethyl group which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group is known for its electrophilic properties, allowing it to participate in nucleophilic substitution reactions. This can lead to the inhibition of specific enzymes or receptors involved in cellular signaling pathways.
Biological Activities
Research has highlighted several biological activities associated with nitro compounds, including:
- Antimicrobial Activity: Nitro compounds have demonstrated significant antimicrobial properties. For instance, derivatives containing nitro groups have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Activity: Nitro compounds are often investigated for their potential anticancer effects. Studies have shown that certain nitro-substituted aromatic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
- Anti-inflammatory Effects: Nitro groups can enhance the anti-inflammatory properties of compounds by modulating the production of pro-inflammatory cytokines .
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial efficacy of various nitro compounds against S. aureus. The results indicated that compounds with nitro groups exhibited minimum inhibitory concentrations (MIC) as low as 20 μM . -
Anticancer Mechanisms:
Research on nitroaromatic derivatives revealed their capacity to inhibit key enzymes involved in tumor progression. For example, a compound similar in structure to this compound was shown to inhibit the enzyme topoisomerase II, a critical target in cancer therapy . -
Inflammation Modulation:
In vitro studies demonstrated that nitro-substituted fatty acids could significantly reduce inflammation markers such as TNF-α and IL-6 in macrophage cultures . This suggests that the incorporation of a nitro group may enhance anti-inflammatory activity.
Comparative Analysis
| Compound Type | Biological Activity | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Nitro Compounds | Antimicrobial | 20 | Inhibition of cell wall synthesis |
| Nitro Aromatic Derivatives | Anticancer | Varies | Topoisomerase inhibition |
| Nitro Fatty Acids | Anti-inflammatory | N/A | Cytokine modulation |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate?
The synthesis typically involves sulfonylation of 4-nitrobenzenesulfonyl chloride with 2,2,2-trifluoroethanol under anhydrous conditions. Key factors include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
- Base selection : Triethylamine or pyridine is used to scavenge HCl generated during the reaction .
- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness . Yields range from 65–85%, depending on purity of reactants and exclusion of moisture.
Q. How can the purity of this compound be verified?
Analytical methods include:
- NMR spectroscopy : NMR is critical for confirming the trifluoroethyl group ( ppm) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% typically required for research use) .
- Melting point : While not definitive, deviations from literature values (e.g., mp 105–112°C for related sulfonic acids) signal impurities .
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of sulfonate ester vapors .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Q. What contradictions exist in literature regarding its stability under aqueous conditions?
Some studies report rapid hydrolysis (t₁/₂ = 2 h in pH 7 buffer), while others note stability for >24 h in anhydrous solvents. This discrepancy may arise from:
Q. How can computational methods predict its interactions in enzyme inhibition studies?
Molecular docking (e.g., AutoDock Vina) and MD simulations reveal:
- The 4-nitro group forms π-stacking interactions with aromatic residues (e.g., Tyr in carbonic anhydrase) .
- The trifluoroethyl group enhances hydrophobic binding but may sterically hinder active-site access in smaller enzymes . Validation via X-ray crystallography (e.g., PDB entries) is recommended to refine predictions .
Methodological Guidance
Designing experiments to study its role in photoaffinity labeling:
- Radiolabeling : Incorporate at the nitro group via nitration of benzene precursors .
- UV activation : Use 365 nm light to generate reactive intermediates for covalent binding to target proteins .
- Control experiments : Include non-UV-irradiated samples to distinguish specific labeling from background .
Addressing low yields in scaled-up synthesis:
- Stepwise addition : Add trifluoroethanol slowly to avoid exothermic side reactions .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted sulfonyl chloride .
- Quality control : Monitor reaction progress via TLC (Rf ≈ 0.4 in 7:3 hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
